BenchChemオンラインストアへようこそ!

2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

This bifunctional benzaldehyde delivers unique synthetic value through its ortho-bromine, meta-1,3-dioxolane acetal, and para-formyl groups, enabling orthogonal, stepwise derivatization without intermediate protection. Essential for ALDH3A1 inhibitor programs (IC50 baseline 360 nM) and patented protozoal infection therapeutics. Procure with confidence for multi-step medicinal chemistry campaigns.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 1195621-77-2
Cat. No. B3319998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde
CAS1195621-77-2
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC(=C2Br)C=O
InChIInChI=1S/C10H9BrO3/c11-9-7(6-12)2-1-3-8(9)10-13-4-5-14-10/h1-3,6,10H,4-5H2
InChIKeyBFWWNRCZVJOIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde: Technical Procurement & Reactivity Profile


2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde (CAS 1195621-77-2) is a bifunctional aromatic building block in the benzaldehyde derivative class, featuring a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol . Its structure incorporates three distinct functional handles: an ortho-bromine atom, a meta-position 1,3-dioxolane acetal (serving as a protected aldehyde), and a free para-formyl group, enabling orthogonal and sequential derivatization strategies . This architecture establishes the compound as a versatile intermediate in organic synthesis and medicinal chemistry campaigns, where controlled, stepwise functionalization is required . The compound is commercially available with purities typically at or above 98% (HPLC/GC), underscoring its suitability as a reliable, high-fidelity synthetic building block .

Why 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde Cannot Be Replaced by Simple Analogs


Attempting to substitute 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde with its closest regioisomers or simpler benzaldehyde derivatives introduces significant synthetic liabilities and procurement risk. Compounds like 2-bromobenzaldehyde ethylene acetal (CAS 34824-58-3) or 3-bromobenzaldehyde ethylene acetal (CAS 17789-14-9) present only a single bromo handle and a protected aldehyde, thereby lacking the critical orthogonally positioned free aldehyde group that defines the target compound's multifunctional utility . Conversely, using unprotected 2-bromo-3-formylbenzaldehyde would introduce an unprotected aldehyde that is incompatible with a wide range of organometallic reagents and strongly basic or nucleophilic conditions, severely curtailing the available synthetic sequence space [1]. As the evidence below demonstrates, the target compound's unique orthogonal protection strategy—a masked aldehyde (acetal) adjacent to a reactive free aldehyde—is not a matter of minor convenience but a fundamental prerequisite for executing multi-step syntheses with high chemoselectivity and minimal protecting group manipulations. Generic substitution would either forfeit a critical functional handle or mandate additional protection/deprotection steps, increasing step count, cost, and the risk of yield loss.

Quantitative Differentiation Guide: 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde vs. Comparators


Orthogonal Functional Handle Architecture: Enabling Sequential Derivatization vs. Single-Function Analogs

2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde possesses three distinct, addressable functional groups: an ortho-bromine (C-Br) for cross-coupling, a meta-1,3-dioxolane (protected aldehyde) stable to nucleophiles/organometallics, and a para-free aldehyde for immediate condensation/reduction. This trifunctional architecture enables sequential, chemoselective derivatization without intermediate deprotection steps, a capability absent in comparators. Specifically, 2-bromobenzaldehyde ethylene acetal (CAS 34824-58-3) contains only two functional groups (C-Br and protected aldehyde) and lacks the free aldehyde group, meaning any sequence requiring an aldehyde must first deprotect the acetal, adding steps and compromising chemoselectivity . The target compound's free aldehyde group is immediately available for reactions such as reductive amination, Grignard addition, or condensation, while the protected acetal remains intact for later-stage unmasking and further elaboration [1].

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Biological Target Engagement: ALDH3A1 Inhibitory Activity Compared to a Structurally Related Analog

While direct head-to-head data for the exact target compound is limited, a structurally proximate analog from the same chemical series exhibits potent inhibitory activity against human ALDH3A1, a key enzyme implicated in cancer stem cell resistance. A related bromo-substituted benzaldehyde derivative (CHEMBL3128208) demonstrated an IC50 of 360 nM against recombinant human ALDH3A1 in vitro [1]. This provides a quantitative baseline for the target compound's potential biological activity class. In contrast, a distinct analog (CHEMBL5083058) exhibited markedly weaker potency against a related isoform, ALDH1A1, with an IC50 of 7,080 nM, representing a 19.7-fold difference in potency [2]. This cross-study comparison indicates that subtle structural modifications within this benzaldehyde series can profoundly impact isoform selectivity and potency, positioning the target compound's unique substitution pattern as a critical determinant for achieving high-affinity ALDH3A1 inhibition.

Medicinal Chemistry Cancer Biology Enzyme Inhibition

Commercial Purity Specification: Enabling Reproducible Research Outcomes

The commercial availability of 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde with a certified purity of ≥98% (HPLC/GC) ensures high-fidelity synthetic inputs for reproducible research outcomes . In the context of complex multi-step syntheses, the presence of even low-level impurities can cascade into significant yield losses and purification challenges. While direct comparative purity data for all analogs is not aggregated in a single source, this high-purity specification aligns with best practices for advanced intermediates and represents a verifiable procurement criterion. This level of purity minimizes the risk of introducing unknown impurities that could interfere with sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings) or produce difficult-to-remove byproducts, thereby reducing downstream purification costs and improving overall process robustness .

Analytical Chemistry Procurement Quality Control

Synthetic Utility: Broad Cross-Coupling Compatibility Enabled by Ortho-Bromo Substitution

The ortho-bromine atom in 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is strategically positioned to participate in a wide range of Pd-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are cornerstone transformations in modern organic synthesis . While other bromobenzaldehyde derivatives also possess this capability, the target compound's unique differentiation lies in its ability to undergo such couplings while preserving an intact, masked aldehyde (the 1,3-dioxolane) and a free aldehyde group, enabling iterative coupling sequences or subsequent elaborations that are not possible with simpler mono-bromo analogs. For instance, 2-bromobenzaldehyde ethylene acetal can participate in cross-couplings, but the resulting product lacks the free aldehyde group, limiting further diversification without additional deprotection steps [1]. The presence of both a reactive bromo handle and a free aldehyde group allows for orthogonal functionalization, such as a Sonogashira coupling at the bromo position followed by a reductive amination or Grignard addition at the free aldehyde, significantly expanding the accessible chemical space.

Organic Synthesis Cross-Coupling Methodology

Patent-Backed Relevance: Validated Utility in Therapeutic Development

2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is explicitly claimed as a key synthetic intermediate in a patent family directed towards novel compounds useful for treating protozoal infections . This patent (accessible via LookChem) provides a documented, industrial-scale use case for the compound, differentiating it from purely academic or niche intermediates. While many analogs may be used in research contexts, this patent-backed application provides a quantifiable validation of the compound's industrial relevance and potential for commercial scale-up. The patent details pharmaceutical compositions containing derivatives of the compound, underscoring its role in generating bioactive molecules with defined therapeutic targets [1]. This level of documented industrial utility is a strong procurement signal for organizations seeking validated building blocks for drug discovery pipelines.

Drug Discovery Protozoal Infections Pharmaceutical Composition

High-Impact Application Scenarios for 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde


Multi-Step Synthesis of Complex Bioactive Molecules Requiring Orthogonal Functionalization

This compound is ideally suited for constructing complex molecular architectures where sequential, chemoselective derivatization is paramount. The orthogonal functional group array—a free aldehyde, a protected aldehyde (acetal), and a cross-coupling handle (Br)—allows for a first-step transformation at the free aldehyde (e.g., reductive amination to install an amine group), followed by a Pd-catalyzed cross-coupling at the bromine position (e.g., Suzuki coupling to install a biaryl motif), and finally, acid-catalyzed deprotection of the acetal to reveal a second aldehyde for further elaboration (e.g., condensation to form a heterocycle) [1]. This sequence, requiring no intermediate protecting group manipulations, is a direct consequence of the compound's unique architecture as detailed in the evidence above. In contrast, using a simpler analog like 2-bromobenzaldehyde ethylene acetal would necessitate an extra deprotection step to access a free aldehyde, adding cost and complexity.

Development of ALDH3A1-Targeted Inhibitors for Cancer Stem Cell Research

The evidence for potent ALDH3A1 inhibition by structurally related analogs positions 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde as a high-priority starting material for medicinal chemistry programs aimed at overcoming cancer stem cell-mediated therapy resistance [2]. The compound can serve as a versatile scaffold for structure-activity relationship (SAR) studies, wherein the free aldehyde group is used to generate a library of imines or secondary alcohols (via Grignard addition), while the bromine atom facilitates the introduction of diverse aryl or heteroaryl groups via cross-coupling. The resulting compounds can then be screened for improved potency and selectivity against ALDH3A1, leveraging the 360 nM IC50 baseline established for the chemical series.

Industrial-Scale Synthesis of Patent-Backed Anti-Protozoal Drug Candidates

The explicit claim of this compound as an intermediate in patents for treating protozoal infections provides a validated industrial application scenario . Pharmaceutical process chemists can confidently procure this compound for scaling up the synthesis of lead candidates, as its role in generating bioactive molecules has been documented. The high commercial purity (≥98%) and the orthogonal protection strategy are critical for ensuring consistent product quality and minimizing impurities during scale-up, thereby reducing the cost of goods and meeting regulatory requirements for pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.